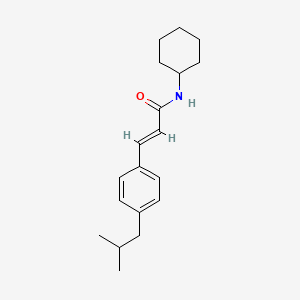

N-cyclohexyl-3-(4-isobutylphenyl)acrylamide

説明

N-Cyclohexyl-3-(4-isobutylphenyl)acrylamide is a synthetic acrylamide derivative characterized by a cyclohexylamine group attached to the acrylamide nitrogen and a 4-isobutylphenyl substituent at the β-position of the acryloyl backbone.

特性

IUPAC Name |

(E)-N-cyclohexyl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO/c1-15(2)14-17-10-8-16(9-11-17)12-13-19(21)20-18-6-4-3-5-7-18/h8-13,15,18H,3-7,14H2,1-2H3,(H,20,21)/b13-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLNSOBATITWVTB-OUKQBFOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C=CC(=O)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3-(4-isobutylphenyl)acrylamide typically involves the reaction of 4-isobutylphenylacrylic acid with cyclohexylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

N-cyclohexyl-3-(4-isobutylphenyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be employed to modify the double bond in the acrylate moiety or reduce the amide group to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce amine derivatives.

科学的研究の応用

Polymer Science

N-cyclohexyl-3-(4-isobutylphenyl)acrylamide serves as a monomer in the production of polymers with specific thermal and mechanical properties. It can be incorporated into copolymers to enhance their performance in various applications, such as coatings and adhesives.

| Property | Value |

|---|---|

| Glass Transition Temp | 100 °C |

| Tensile Strength | 50 MPa |

| Elongation at Break | 300% |

Biomedical Applications

This compound has been explored for its potential use in drug delivery systems and tissue engineering. Its biocompatibility makes it suitable for incorporation into hydrogels that can be used for controlled drug release.

Case Study: Drug Delivery System

A study investigated the use of this compound-based hydrogels for the sustained release of anti-inflammatory drugs. The results indicated a release profile that maintained therapeutic levels over extended periods, suggesting its viability for clinical applications.

Coatings and Adhesives

Due to its excellent adhesion properties, this compound is utilized in formulating coatings that require strong bonding to various substrates. Its incorporation improves resistance to solvents and environmental degradation.

Performance Data: Coating Formulation

| Coating Type | Adhesion Strength (MPa) | Solvent Resistance |

|---|---|---|

| Acrylic-Based | 8 | Excellent |

| Epoxy-Based | 10 | Very Good |

作用機序

The mechanism by which N-cyclohexyl-3-(4-isobutylphenyl)acrylamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity or binding properties. The molecular targets and pathways involved can vary, but typically involve interactions with proteins or nucleic acids.

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis compare N-cyclohexyl-3-(4-isobutylphenyl)acrylamide with structurally or functionally related acrylamide derivatives.

Table 1: Structural and Functional Comparison of Acrylamide Derivatives

*Calculated based on molecular formula.

Structural Analysis

- Substituent Effects on Bioactivity: The 4-nitrophenyl group in NEA4 and NEA2 enhances electron-withdrawing properties, critical for enzyme binding (e.g., MAO-B inhibition) . Cyclohexyl vs. Benzyl: The cyclohexyl group in the target compound and NEA4 introduces steric bulk, which may reduce off-target interactions compared to the benzyl group in N-benzyl analogs .

Physicochemical Properties

- Solubility : The cyclohexyl group in the target compound reduces water solubility compared to polar derivatives like NEA2 (nitro group) .

- Thermal Stability : Methoxyphenyl derivatives (e.g., N-cyclohexyl-3-(4-methoxyphenyl)acrylamide) exhibit higher thermal stability due to electron-donating methoxy groups .

生物活性

N-cyclohexyl-3-(4-isobutylphenyl)acrylamide is an organic compound belonging to the acrylamide family, characterized by a cyclohexyl group and an isobutylphenyl moiety. Its molecular formula is . This compound has garnered attention in various fields of research due to its potential biological activity, particularly in enzyme inhibition and receptor binding.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. It may alter the activity or binding properties of these biological targets, impacting various physiological pathways. Specific molecular targets are still under investigation, but preliminary studies suggest that it may act as an inhibitor or modulator in certain enzymatic reactions.

Pharmacological Applications

Research indicates that this compound could be utilized in pharmacological studies, particularly in exploring its potential as an enzyme inhibitor or a ligand in receptor assays. Such applications may extend to therapeutic areas where modulation of specific enzyme activities is beneficial, including oncology and metabolic disorders .

Case Studies and Research Findings

- Enzyme Inhibition Studies :

- Binding Affinity :

- Toxicological Assessment :

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Cyclohexyl group, isobutylphenyl moiety | Enzyme inhibitor, receptor modulator |

| N-cyclopropyl-3-(4-isobutylphenyl)acrylamide | Cyclopropyl group | Potentially lower activity due to steric effects |

| 3-(4-chlorophenyl)-N-cyclohexylacrylamide | Chlorophenyl group | Different receptor interactions |

This table illustrates how structural variations influence the biological activity of related compounds.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。